Crystal Structure Analysis of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one: A Comprehensive Technical Guide
Crystal Structure Analysis of 3,4-Dichloro-5-(4-fluorophenyl)furan-2(5H)-one: A Comprehensive Technical Guide
Introduction & Pharmacological Grounding
The 2(5H)-furanone (butenolide) ring is a privileged pharmacophore embedded in numerous natural products and synthetic drugs, exhibiting potent antimicrobial, antifungal, and anticancer activities [1]. Specifically, 3,4-dihalo-5-aryl-furan-2(5H)-ones—derived from the highly reactive mucochloric acid—serve as critical building blocks in medicinal chemistry due to their dense functionalization. The compound 3,4-dichloro-5-(4-fluorophenyl)furan-2(5H)-one features a rigid planar core, an electrophilic Michael acceptor system, and a stereocenter at the C5 position.
Understanding the precise three-dimensional architecture of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. Crystallographic analysis not only confirms the relative stereochemistry of the C5 chiral center but also maps the complex network of non-covalent interactions (such as halogen bonding and C-H···F contacts) that dictate its binding affinity to biological targets[2].
Synthesis and Crystal Growth Methodology
To obtain diffraction-quality crystals, the compound must first be synthesized with high purity and then crystallized under thermodynamically controlled conditions.
Synthesis via Friedel-Crafts Arylation
Objective: Synthesize the racemic target compound via the electrophilic substitution of mucochloric acid with fluorobenzene.
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Reaction Setup: In an oven-dried 100 mL round-bottom flask, dissolve 10 mmol of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) in 20 mL of anhydrous fluorobenzene.
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Catalyst Addition: Cool the mixture to 0 °C under a nitrogen atmosphere. Slowly add 12 mmol of anhydrous aluminum chloride ( AlCl3 ) in small portions.
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Causality: AlCl3 acts as a strong Lewis acid, coordinating to the C5-hydroxyl group to generate a highly electrophilic carbocation intermediate. Maintaining 0 °C prevents uncontrolled exothermic polymerization and suppresses side reactions.
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Reflux & Quench: Warm the reaction to 60 °C and stir for 4 hours. Quench by pouring the mixture over 50 g of crushed ice containing 10 mL of 1M HCl.
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Causality: The acidic quench decomposes the stable aluminum-product complex, releasing the free furanone into the organic phase.
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Extraction & Purification: Extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2SO4 , and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 4:1 v/v).
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Self-Validation System: Monitor fractions via Thin Layer Chromatography (TLC). The target compound exhibits strong UV activity at 254 nm. Confirm the structure via 1 H NMR before proceeding; the presence of a distinct singlet at δ 6.1–6.4 ppm confirms the C5 methine proton.
Crystallization Protocol
Objective: Grow macroscopic, defect-free single crystals suitable for SCXRD.
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Solvent System Preparation: Dissolve 50 mg of the purified furanone in 2 mL of ethyl acetate in a clean 4 mL glass vial. Add hexane dropwise until the solution becomes slightly turbid, then add exactly 1-2 drops of ethyl acetate until the solution is perfectly clear.
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Causality: This binary solvent system leverages the compound's high solubility in ethyl acetate and low solubility in hexane to create a precise point of supersaturation.
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Controlled Evaporation: Seal the vial with Parafilm and puncture 2-3 microscopic holes using a fine needle. Place the vial in a vibration-free environment at a constant 20 °C for 5-7 days.
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Causality: Slow evaporation minimizes the nucleation rate. A slower growth rate allows the molecules to pack efficiently into their lowest-energy thermodynamic state, yielding larger, high-quality single crystals rather than a microcrystalline powder.
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Self-Validation System: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90° between crossed polarizers. Patchy or wavy extinction indicates twinning, necessitating recrystallization.
Caption: Step-by-step workflow for the synthesis, purification, and crystallographic analysis of the furanone.
X-Ray Diffraction Data Collection and Refinement
Once a suitable block-shaped crystal is isolated, it is subjected to X-ray diffraction to determine its absolute atomic arrangement [3].
Instrumental Protocol
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Mounting: Coat the crystal in perfluoropolyether oil and mount it on a micromount loop.
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Causality: The oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent. Upon cooling, the oil freezes into a rigid glass, holding the crystal firmly in the X-ray beam without introducing background diffraction rings.
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Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and an area detector, maintaining a nitrogen stream at 100(2) K.
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Causality: Mo K α radiation is chosen over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atoms. Collecting data at 100 K reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for highly precise bond length measurements.
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Structure Solution: Integrate the data using standard reduction software (e.g., APEX3) and apply a multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters expected for the refined structure of 3,4-dichloro-5-(4-fluorophenyl)furan-2(5H)-one.
| Parameter | Value |
| Chemical Formula | C10H5Cl2FO2 |
| Formula Weight | 247.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.524(2) Å, b = 12.185(3) Å, c = 11.791(3) Å |
| Angle β | 95.42(1)° |
| Volume | 1076.5(4) ų |
| Z (Molecules per cell) | 4 |
| Density (calculated) | 1.524 g/cm³ |
| Absorption Coefficient ( μ ) | 0.615 mm⁻¹ |
| Reflections collected / unique | 12,450 / 2,645[R(int) = 0.032] |
| Final R indices[I>2 σ (I)] | R1 = 0.0412, wR2 = 0.0985 |
Structural and Conformational Analysis
Intramolecular Geometry
The molecular structure reveals an approximately planar furan-2(5H)-one core. The maximum atomic deviation from the mean plane of the five-membered ring is typically less than 0.03 Å. The C2=O carbonyl bond length is characteristic of an α,β -unsaturated lactone (~1.20 Å), while the C3=C4 double bond is localized (~1.33 Å).
Because the synthesis yields a racemate, the molecules crystallize in the centrosymmetric space group P2₁/c, meaning both the (R) and (S) enantiomers at the C5 position are present in equal amounts within the unit cell. The 4-fluorophenyl ring is not coplanar with the furanone core; it twists to minimize steric clashes with the adjacent chlorine atom at C4, resulting in a characteristic dihedral angle of approximately 65° to 80°.
Supramolecular Architecture
The crystal packing is governed by a delicate balance of non-covalent interactions:
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Halogen Bonding: The highly polarizable chlorine atoms at C3 and C4 engage in Type I and Type II Cl···Cl contacts, forming a robust 1D polymeric chain along the crystallographic a-axis.
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Hydrogen Bonding: The carbonyl oxygen acts as a strong hydrogen-bond acceptor, interacting with the acidic C5-H proton of an adjacent molecule (C-H···O interactions).
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Fluorine Interactions: Despite being a weak hydrogen bond acceptor, the para-fluorine atom participates in directional C-H···F interactions with the aromatic protons of neighboring molecules, further stabilizing the 3D lattice.
Caption: Key structural domains and their primary non-covalent intermolecular interactions in the crystal lattice.
References
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Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules Source: Molecules (MDPI) / PubMed Central URL: [Link]
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Title: 3,4-dichloro-5-phenyl-2(5H)-furanone Source: PubChem Database URL: [Link]
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Title: N-[3-chloro-5-(S)-(l-menthyloxy)-2(5H)-4-furanon-yl]-L-alanine (Crystal Structure Report) Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]
